molecular formula C13H26N2O2 B13944327 tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13944327
M. Wt: 242.36 g/mol
InChI Key: YBLITSXLNMYURJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. It is widely used in organic synthesis due to its ability to introduce the tert-butoxycarbonyl group into various organic compounds. This compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves the formation of a stable tert-butoxycarbonyl group, which protects the amine functionality during chemical reactions. This protection allows for selective reactions to occur at other functional groups without affecting the amine. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines the tert-butoxycarbonyl group with a pyrrolidine ring. This combination provides stability and versatility in chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-7-11(10-15)6-8-14(4)5/h11H,6-10H2,1-5H3

InChI Key

YBLITSXLNMYURJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCN(C)C

Origin of Product

United States

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